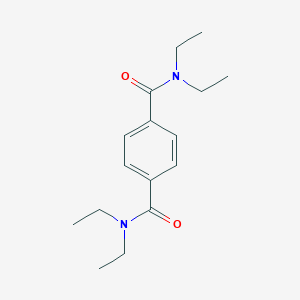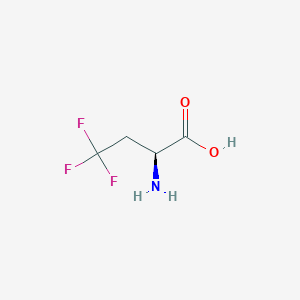
(2S)-2-amino-4,4,4-trifluorobutanoic acid
描述
(2S)-2-amino-4,4,4-trifluorobutanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group at the fourth carbon position
准备方法
Synthetic Routes and Reaction Conditions
One common method is the asymmetric synthesis starting from a chiral precursor, such as (S)-2-amino-3-hydroxybutanoic acid, followed by trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) under basic conditions . Another approach involves the use of chiral catalysts to achieve enantioselective trifluoromethylation of a suitable substrate .
Industrial Production Methods
Industrial production of (2S)-2-amino-4,4,4-trifluorobutanoic acid may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantioselectivity and yield. The process typically includes steps such as precursor preparation, trifluoromethylation, and purification through crystallization or chromatography .
化学反应分析
Types of Reactions
(2S)-2-amino-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids.
科学研究应用
(2S)-2-amino-4,4,4-trifluorobutanoic acid has several scientific research applications:
作用机制
The mechanism of action of (2S)-2-amino-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to inhibition or activation of specific biochemical pathways .
相似化合物的比较
Similar Compounds
- (2S)-2-amino-3,3,3-trifluoropropanoic acid
- (2S)-2-amino-2,2,2-trifluoroethanoic acid
- (2S)-2-amino-5,5,5-trifluoropentanoic acid
Uniqueness
(2S)-2-amino-4,4,4-trifluorobutanoic acid is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct physicochemical properties compared to other trifluoromethylated amino acids. This uniqueness makes it particularly valuable in applications requiring high metabolic stability and lipophilicity .
属性
IUPAC Name |
(2S)-2-amino-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPCXCOPDSEKQT-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15960-05-1 | |
| Record name | 15960-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there significant interest in developing efficient synthesis methods for (S)-2-Amino-4,4,4-trifluorobutanoic acid?
A1: Enantiomerically pure derivatives of (S)-2-Amino-4,4,4-trifluorobutanoic acid are highly sought after for incorporating into drug candidates. This is because the fluorine atoms in the molecule can significantly alter a drug's metabolic stability, lipophilicity, and binding affinity compared to its non-fluorinated counterpart. Efficient and scalable synthesis methods are crucial to meet the demand for this important building block in medicinal chemistry. [, ]
Q2: What innovative approach is described in these papers for the synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid?
A2: The research presents a practical asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid. This method utilizes a chiral nucleophilic glycine equivalent that reacts with 2,2,2-trifluoroethyl iodide (CF3–CH2–I) under mild conditions. Importantly, the process boasts high enantiomeric excess (97.8% ee) and has been successfully scaled to produce over 10 grams of the target product. [] Further development allowed for scaling up the synthesis to over 150 grams by employing a recyclable chiral auxiliary in the alkylation step. This method streamlines the synthesis by allowing the recovery and reuse of the chiral auxiliary while achieving in situ conversion to the desired N-Fmoc protected derivative. []
Q3: What are the advantages of the described synthesis methods compared to previously existing methods?
A3: The described methods offer several advantages over traditional approaches. Firstly, they eliminate the need for chromatographic purification steps, simplifying the process and potentially reducing costs. Secondly, the reactions proceed with excellent stereoselectivity, yielding the desired enantiomer with high purity. Lastly, the use of a recyclable chiral auxiliary in one of the methods contributes to its cost-effectiveness and environmental friendliness. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)

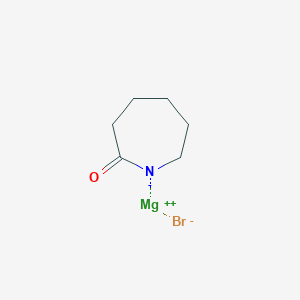
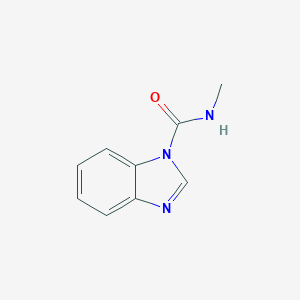
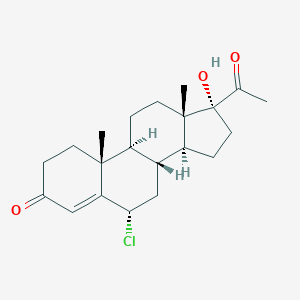
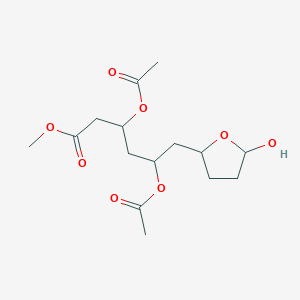


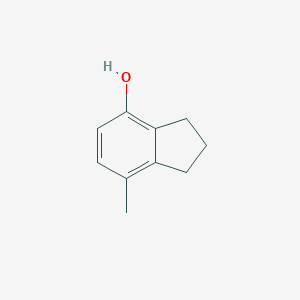
![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)
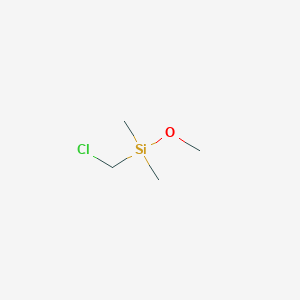
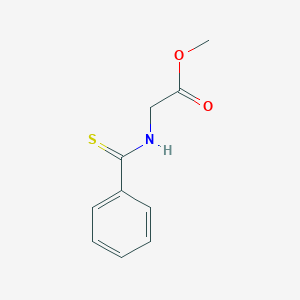
![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)
